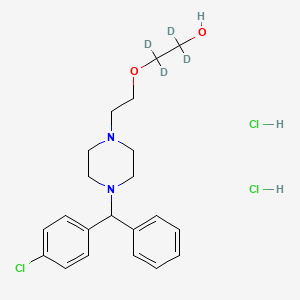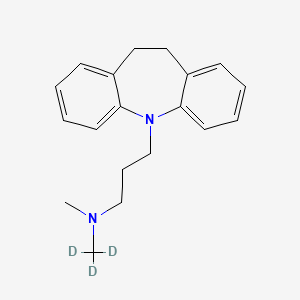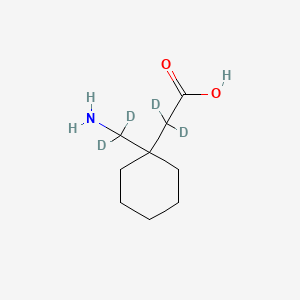
Sulfadimethoxine D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfadimethoxine D4 is a deuterium-labeled version of Sulfadimethoxine . Sulfadimethoxine is a sulfonamide antibiotic used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections .
Molecular Structure Analysis
The molecular formula of Sulfadimethoxine D4 is C12H10D4N4O4S . It has a molecular weight of 314.00 . The structure includes a pyrimidine ring with methoxy substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position .
Chemical Reactions Analysis
A strategy was put forward for high-sensitive detection of sulfadimethoxine (SDM) using a label-free electrochemical immunosensor. Silver–graphene oxide (Ag-GO) nanocomposites were applied to fabricate the immunosensor .
Physical And Chemical Properties Analysis
Sulfadimethoxine has a density of 1.4±0.1 g/cm3, a boiling point of 548.5±60.0 °C at 760 mmHg, and a flash point of 285.5±32.9 °C . It has 8 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .
Applications De Recherche Scientifique
Environmental Fate and Degradation : SDM undergoes photochemical degradation in sunlit surface waters, influenced by dissolved organic matter composition. It degrades more rapidly in eutrophic water bodies (Guerard et al., 2009). Additionally, it can be removed from soil through enzymatic transformations, suggesting methods for mitigating its release into water bodies (Singh et al., 2015).
Aquaculture Applications : In aquaculture, SDM is used to prevent disease in freshwater fish. A study developed a low-cost, effective sensor for monitoring SDM levels in aquaculture waters, aiding in environmental control (Almeida et al., 2013).
Sorption Potential on Natural Soils : Research has explored the sorption of SDM on natural soils, finding it to be highly mobile with potential for runoff into surface and ground waters. This is influenced by soil composition and environmental factors (Białk-Bielińska et al., 2012).
Degradation Kinetics in Manure : Studies have also examined the degradation of SDM in manure under various conditions, providing insights into reducing agricultural contamination (Wang et al., 2006).
Electrochemical Sensing : Research on developing an electrochemical sensor for SDM based on molecularly imprinted polymers offers a method for sensitive and selective detection in environmental samples (Peng & Ji, 2020).
Pharmacokinetics and Bioavailability : The pharmacokinetics, bioavailability, distribution, and metabolism of SDM in rainbow trout were investigated, contributing to our understanding of its use in veterinary applications (Kleinow et al., 1992).
Veterinary Medicine Delivery System : A study used a zinc calcium phosphate ceramic to deliver SDM, exploring controlled drug release methods for animal care (Lasserre et al., 1996).
Photocatalytic Degradation : Research into the photocatalytic degradation of SDM using mesoporous TiO2 microspheres offers insights into effective methods for removing such antibiotics from wastewater (Guo et al., 2012).
Mécanisme D'action
Target of Action
Sulfadimethoxine-d4, also known as Sulfadimethoxine D4, is a sulfonamide antibiotic . Its primary targets are bacteria and some protozoa that are unable to obtain folic acid from the environment . These organisms must synthesize folic acid by converting para-aminobenzoic acid (PABA) to dihydropteroate using the enzyme dihydropteroate synthase .
Mode of Action
Sulfadimethoxine-d4 inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from PABA . It acts as a competitive inhibitor against PABA . Being structurally similar to PABA, Sulfadimethoxine-d4 is able to bind to the enzyme’s active site and prevent the synthesis of folic acid from progressing .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleic acids (i.e., DNA and RNA), which are required for cell division . This results in a microbiostatic effect rather than a microbiocidal one, preventing pathogen growth rather than killing them . The effect is strongest in the beginning stages of an infection when the pathogen is rapidly dividing .
Pharmacokinetics
Sulfadimethoxine-d4 is metabolized by N1-glucuronidation and N4-acetylation, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . When N4-acetylsulfadimethoxine is administered as the parent drug, 30% of the dose is N1-glucuronidated and excreted . Approximately 50-60% of the oral dose of sulfadimethoxine is excreted in the urine, leaving 40-50% for excretion into bile and feces .
Result of Action
The result of Sulfadimethoxine-d4’s action is the effective treatment of many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










